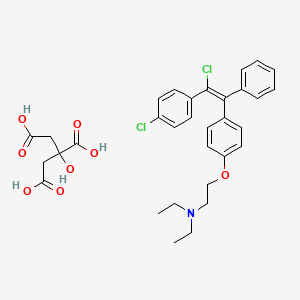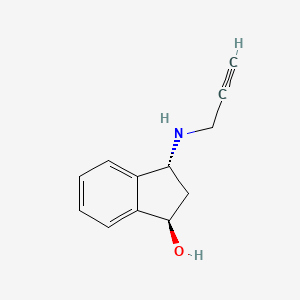
γ-Butyrobetaine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
γ-Butyrobetaine-d9 is a deuterated form of γ-Butyrobetaine, a naturally occurring compound involved in the biosynthesis of L-carnitine. L-carnitine plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterated form, this compound, is often used in scientific research to trace metabolic pathways and study the kinetics of biochemical reactions due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of γ-Butyrobetaine-d9 typically involves the deuteration of γ-Butyrobetaine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: γ-Butyrobetaine-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-carnitine.
Reduction: It can be reduced to form butyrobetaine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products:
Oxidation: L-carnitine.
Reduction: Butyrobetaine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
γ-Butyrobetaine-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of L-carnitine.
Biology: Employed in studies involving the role of L-carnitine in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Utilized in the development of nutritional supplements and functional foods aimed at enhancing fatty acid metabolism.
作用機序
γ-Butyrobetaine-d9 exerts its effects primarily through its conversion to L-carnitine by the enzyme γ-butyrobetaine hydroxylase. This enzyme catalyzes the hydroxylation of this compound to form L-carnitine, which then facilitates the transport of fatty acids into the mitochondria for β-oxidation. The molecular targets involved include the mitochondrial membrane transport proteins and enzymes involved in fatty acid oxidation pathways.
類似化合物との比較
γ-Butyrobetaine: The non-deuterated form of γ-Butyrobetaine-d9.
L-Carnitine: The end product of γ-Butyrobetaine metabolism.
Trimethylamine N-oxide (TMAO): A metabolite derived from L-carnitine.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing and kinetic studies in metabolic research. This makes it a valuable tool in understanding the detailed mechanisms of L-carnitine biosynthesis and its role in cellular metabolism.
特性
| { "Design of the Synthesis Pathway": "The synthesis of γ-Butyrobetaine-d9 can be achieved by the alkylation of glycine-d4 with butyraldehyde-d9, followed by condensation with trimethylamine-d9.", "Starting Materials": [ "Glycine-d4", "Butyraldehyde-d9", "Trimethylamine-d9", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Glycine-d4 is reacted with butyraldehyde-d9 in the presence of sodium hydroxide to form N-Butyrylglycine-d4.", "Step 2: N-Butyrylglycine-d4 is then treated with trimethylamine-d9 in methanol to form γ-Butyrobetaine-d9.", "Step 3: The product is isolated by precipitation with diethyl ether and purified by recrystallization." ] } | |
CAS番号 |
479677-53-7 |
分子式 |
C₇H₆D₉NO₂ |
分子量 |
154.25 |
同義語 |
3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium; Actinine-d9; 4-Butyrobetaine-d9; Butyrobetaine-d9; Deoxycarnitine-d9; γ-Aminobutyric-d9 Acid Betaine; γ-Butyrobetaine-d9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)

